molecular formula C19H18N2O4 B4892688 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)propanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No. B4892688
M. Wt: 338.4 g/mol
InChI Key: PFIXTWKCGGGEDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)propanamide often involves multistep chemical reactions that yield structurally complex molecules. For instance, Huang Ming-zhi et al. (2005) describe the synthesis of a closely related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, highlighting the intricacies involved in synthesizing isoindolyl derivatives [Huang Ming-zhi et al., 2005].

Molecular Structure Analysis

The molecular structure of compounds within this family is often determined using X-ray crystallography, providing insights into their three-dimensional conformations. For example, the study by Huang Ming-zhi et al. offers detailed crystallographic data, demonstrating the compound's triclinic structure and providing a basis for understanding the spatial arrangement of atoms in these molecules [Huang Ming-zhi et al., 2005].

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-14-10-8-13(9-11-14)20-17(22)12(2)21-18(23)15-6-4-5-7-16(15)19(21)24/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIXTWKCGGGEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-ethoxy-phenyl)-propionamide

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